molecular formula C12H10FN3O B2571424 N'-(6-fluoropyridin-2-yl)benzohydrazide CAS No. 338753-84-7

N'-(6-fluoropyridin-2-yl)benzohydrazide

Cat. No.: B2571424
CAS No.: 338753-84-7
M. Wt: 231.23
InChI Key: BAUPQBFGJHQCGW-UHFFFAOYSA-N
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Description

N’-(6-Fluoropyridin-2-yl)benzohydrazide is a chemical compound with the molecular formula C12H10FN3O . It has an average mass of 231.226 Da and a monoisotopic mass of 231.080795 Da .


Synthesis Analysis

The synthesis of N’-(6-fluoropyridin-2-yl)benzohydrazide and similar compounds has been studied in the literature . For example, the Schiff base material, (E)-4-fluoro-N′-(pyridin-2-ylmethylene)benzohydrazide monohydrate (FPMBH), was synthesized via condensation . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .


Molecular Structure Analysis

The structural and nonlinear optical properties of the Schiff base material, (E)-4-fluoro-N′-(pyridin-2-ylmethylene)benzohydrazide monohydrate (FPMBH), were studied . The experimental investigations were performed using Fourier transform infrared (FTIR), ultraviolet (UV), and nuclear magnetic resonance (NMR) spectral techniques .

Mechanism of Action

The mechanism of action of N'-(6-fluoropyridin-2-yl)benzohydrazide is not fully understood. However, studies have shown that this compound can act as a chelator for zinc ions, which play a crucial role in various biological processes. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

N'-(6-fluoropyridin-2-yl)benzohydrazide has several advantages for lab experiments, including its high purity and yield, and its ability to selectively bind to zinc ions. However, this compound has some limitations, including its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for the use of N'-(6-fluoropyridin-2-yl)benzohydrazide in scientific research. One potential direction is the development of new imaging agents for the diagnosis and treatment of cancer. Another direction is the use of this compound as a potential therapeutic agent for Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
In conclusion, this compound is a promising chemical compound that has shown potential applications in various fields of scientific research. Its synthesis method is well-established, and it has been shown to have several biochemical and physiological effects. While this compound has some limitations, it has several advantages for lab experiments. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.

Synthesis Methods

N'-(6-fluoropyridin-2-yl)benzohydrazide can be synthesized using various methods, including the reaction of 2-aminonicotinic acid with 2-fluorobenzoyl chloride in the presence of triethylamine. Another method involves the reaction of 2-aminonicotinic acid with 2-fluorobenzaldehyde in the presence of hydrazine hydrate. Both methods yield this compound with high purity and yield.

Scientific Research Applications

N'-(6-fluoropyridin-2-yl)benzohydrazide has various applications in scientific research, including its use as a fluorescent probe for the detection of zinc ions in biological samples. This compound has also been used in the design and synthesis of new antitumor agents and as a potential therapeutic agent for Alzheimer's disease. Additionally, this compound has been used in the development of new imaging agents for the diagnosis and treatment of cancer.

Properties

IUPAC Name

N'-(6-fluoropyridin-2-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O/c13-10-7-4-8-11(14-10)15-16-12(17)9-5-2-1-3-6-9/h1-8H,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAUPQBFGJHQCGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC2=NC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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